Dopamine D3 Receptor Binding: Affinity Comparison
1-[2-(3-Iodophenoxy)ethyl]piperidine demonstrates nanomolar binding affinity for the human dopamine D3 receptor, with a Ki of 3.5 nM [1]. In contrast, a structurally related piperidine analog (Piperidin-1-ium analog, 2) exhibits a significantly lower affinity for the same target, with a Ki of 3100 nM (3.1 µM) [2]. This represents a nearly 900-fold difference in binding affinity.
| Evidence Dimension | Binding Affinity (Ki) at human D3 dopamine receptor |
|---|---|
| Target Compound Data | Ki = 3.5 nM |
| Comparator Or Baseline | Piperidin-1-ium analog, 2: Ki = 3,100 nM |
| Quantified Difference | ~886-fold higher affinity for the target compound |
| Conditions | Radioligand competition binding assay, US Patent 8,748,608; Assay methods based on Huang et al. J. Med. Chem. 44:1815-1826 (2001) |
Why This Matters
This 886-fold difference in D3 affinity is critical for procurement; selecting a generic analog could render a high-affinity binding experiment completely ineffective.
- [1] BindingDB. (2014). Affinity Data for D(3) dopamine receptor: BDBM50378004 (Ki = 3.5 nM). US Patent 8,748,608. View Source
- [2] BindingDB. (2012). Affinity Data for D(3) dopamine receptor: Piperidin-1-ium analog, 2 (Ki = 3.10E+3 nM). NIMH Psychoactive Drug Screening Program. View Source
